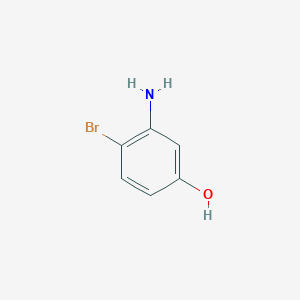

3-Amino-4-bromophenol

描述

Overview of Aromatic Halogenation in Pharmaceutical and Agrochemical Intermediates

Aromatic halogenation, the process of introducing a halogen atom onto an aromatic ring, is a fundamental reaction in organic chemistry. numberanalytics.compurechemistry.org This process is of immense industrial importance, as a significant percentage of pharmaceuticals and agrochemicals contain one or more halogen atoms. researchgate.netrsc.org It is estimated that approximately 30% of agrochemicals and 20-25% of small molecule drugs are halogenated. researchgate.netresearchgate.net

The incorporation of halogens like bromine or chlorine into an active ingredient can profoundly influence its biological and physicochemical properties. researchgate.net Halogenation can enhance a molecule's lipophilicity, which may improve its ability to permeate biological membranes. mdpi.com This modification can also affect the molecule's metabolic stability and its binding affinity to biological targets. researchgate.netmdpi.com Furthermore, the carbon-halogen bond serves as a versatile synthetic handle, allowing for subsequent chemical modifications through various coupling reactions. researchgate.net This makes halogenated aromatic compounds crucial intermediates in the synthesis of a wide array of commercially important products. numberanalytics.comnih.gov

Significance of Amino and Hydroxyl Functional Groups in Organic Synthesis

The amino (-NH2) and hydroxyl (-OH) groups are two of the most important functional groups in organic synthesis. Their presence on an aromatic ring, as in aminophenols, creates a molecule with a rich and versatile chemistry. Both groups are strong activating groups in electrophilic aromatic substitution reactions, meaning they increase the reactivity of the aromatic ring and direct incoming electrophiles to specific positions (ortho and para to the functional group).

The hydroxyl group can be easily deprotonated to form a phenoxide, a potent nucleophile. It can also be converted into an ether or an ester. The amino group is also nucleophilic and can be acylated, alkylated, or diazotized to form a diazonium salt, which is a highly versatile intermediate for introducing a wide range of other functional groups. The interplay between the amino and hydroxyl groups in aminophenols allows for a high degree of control over synthetic pathways, enabling the construction of complex, polyfunctionalized molecules. nih.gov

Contextualization of 3-Amino-4-bromophenol within Substituted Phenolic Compounds

This compound belongs to the class of substituted phenolic compounds. Its structure is characterized by a phenol (B47542) core with an amino group at position 3 and a bromine atom at position 4. This specific arrangement of functional groups makes it a unique and valuable building block. The amino and hydroxyl groups are ortho and para-directing, while the bromine atom is also an ortho, para-director, albeit a deactivating one. The steric and electronic effects of these three substituents create a distinct pattern of reactivity on the aromatic ring, allowing for selective transformations at the remaining open positions.

The presence of the bromine atom provides a key site for cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig couplings, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. The amino and hydroxyl groups can be protected or modified to fine-tune the reactivity of the molecule and to introduce additional complexity. Therefore, this compound serves as a highly functionalized and versatile starting material for the synthesis of more elaborate molecules with potential applications in various fields of chemical research.

Table 1: Properties of this compound

| Property | Value |

|---|---|

| Chemical Formula | C₆H₆BrNO |

| IUPAC Name | This compound |

| Molecular Weight | 188.02 g/mol |

| CAS Number | 66416-87-1 |

| Appearance | Off-white to light brown powder |

| Melting Point | 135-139 °C |

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| anilines |

| benzoxazoles |

| chlorobenzene |

| bromobenzene |

| phenols |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-amino-4-bromophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO/c7-5-2-1-4(9)3-6(5)8/h1-3,9H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJNOHJJIVAVDLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40641057 | |

| Record name | 3-Amino-4-bromophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40641057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100367-37-1 | |

| Record name | 3-Amino-4-bromophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100367-37-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-4-bromophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40641057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-AMINO-4-BROMOPHENOL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 Amino 4 Bromophenol

Multi-Step Reaction Pathways and Mechanistic Elucidation

The conversion of 3-Nitro-4-aminophenol to 3-Amino-4-bromophenol is a sophisticated process involving a sequence of carefully controlled reactions. The initial and most critical stages involve the formation of a diazonium salt from 3-Nitro-4-aminophenol, which is then subjected to bromination. google.com

Diazotization of 3-Nitro-4-aminophenol: Optimization of Reaction Conditions and Yields

The diazotization reaction, which converts the primary aromatic amine group of 3-Nitro-4-aminophenol into a diazonium salt, is a cornerstone of this synthetic pathway. google.com The reaction is typically carried out by treating the starting material with nitrous acid, which is generated in situ from sodium nitrite (B80452) and a strong mineral acid like hydrobromic acid. organic-chemistry.orgchemicalnote.com Optimization of the reaction conditions is paramount to maximize the yield and stability of the resulting diazonium salt. at.ua

The concentration of hydrobromic acid and the stoichiometry of sodium nitrite are critical parameters in the diazotization of 3-Nitro-4-aminophenol. google.com Hydrobromic acid serves a dual purpose: it dissolves the starting material and provides the acidic medium necessary for the formation of nitrous acid from sodium nitrite. google.commasterorganicchemistry.com

Research has indicated that the mass ratio of 3-Nitro-4-aminophenol to hydrobromic acid should be in the range of 1:4 to 1:8, with the hydrobromic acid concentration between 40-48 wt%. google.com This ensures complete dissolution of the starting material and provides a sufficient excess of acid to drive the reaction forward.

The stoichiometry of sodium nitrite is also a key factor influencing the reaction's efficiency. A molar ratio of 3-Nitro-4-aminophenol to sodium nitrite between 1:1.0 and 1:1.2 has been found to be optimal. google.com Using a stoichiometric amount or a slight excess of sodium nitrite ensures the complete conversion of the primary amine to the diazonium salt. at.ua However, a large excess of nitrous acid should be avoided as it can lead to undesired side reactions and poses safety risks. at.ua

Table 1: Optimized Conditions for Diazotization of 3-Nitro-4-aminophenol

| Parameter | Recommended Range | Source(s) |

| Mass Ratio (3-Nitro-4-aminophenol : HBr) | 1:4 - 1:8 | google.com |

| Hydrobromic Acid Concentration (wt%) | 40 - 48% | google.com |

| Molar Ratio (3-Nitro-4-aminophenol : NaNO₂) | 1:1.0 - 1:1.2 | google.com |

Temperature is a critical parameter in the formation of diazonium salts due to their inherent instability at elevated temperatures. stackexchange.comquora.com The diazotization of 3-Nitro-4-aminophenol is typically conducted at low temperatures, generally between 0-10°C, to prevent the decomposition of the newly formed diazonium salt. google.comgoogle.com At temperatures above this range, diazonium salts in aqueous solutions are prone to decomposition, which can be explosive, liberating nitrogen gas. stackexchange.com

The reaction kinetics of diazonium salt formation are generally rapid, with the reaction often reaching completion within 1 to 3 hours under optimized conditions. google.comgoogle.com Continuous flow reactors are also being explored for diazonium salt synthesis, as they offer enhanced temperature control and mixing efficiency, potentially leading to safer and more efficient processes. nih.gov Studies have shown that in a flow reactor, the formation of the diazonium salt can be complete in less than a minute at 10°C. nih.gov

Table 2: Temperature and Time Parameters for Diazonium Salt Formation

| Parameter | Recommended Range | Notes | Source(s) |

| Reaction Temperature | 0 - 10°C | Crucial for stability of the diazonium salt. | google.comgoogle.com |

| Reaction Time | 1 - 3 hours | For batch processes. | google.comgoogle.com |

Bromination of Diazonium Salt: Regioselectivity and Efficiency

Following the successful formation of the diazonium salt, the next step is the introduction of a bromine atom onto the aromatic ring. This is typically achieved through a Sandmeyer reaction, which utilizes a cuprous bromide catalyst to facilitate the substitution of the diazonium group with a bromide ion. wikipedia.org

The Sandmeyer reaction is a radical-nucleophilic aromatic substitution where the cuprous bromide catalyst plays a crucial role. wikipedia.orgunacademy.com It facilitates the transfer of a single electron to the diazonium ion, leading to the formation of an aryl radical and the release of nitrogen gas. This aryl radical then reacts with the bromide from the copper(II) bromide species to form the final product, regenerating the copper(I) catalyst. wikipedia.org

The molar ratio of the diazonium salt to cuprous bromide is a key factor influencing the yield of the bromination reaction. A ratio in the range of 10:1 to 5:1 has been reported to be effective. google.com The reaction is typically carried out in a hydrobromic acid solution with a concentration of 45-48 wt%. google.com The mass ratio of cuprous bromide to hydrobromic acid is generally maintained between 1:10 and 1:20. google.com

The temperature of the bromination reaction is typically higher than the diazotization step, often in the range of 40-50°C, to facilitate the reaction, which is usually complete within 1-2 hours. google.comgoogle.com After the reaction is complete, the product, 3-nitro-4-bromophenol, is isolated through crystallization and filtration. google.com

The temperature during crystallization is lowered to 20-25°C to maximize the precipitation of the solid product. google.com The stirring rate during this process can influence the crystal size and morphology, which in turn affects the ease of filtration and the purity of the isolated product. While specific data on the optimal stirring rate is not extensively detailed in the provided context, it is a parameter that is generally optimized in industrial processes to ensure efficient solid-liquid separation.

Table 3: Parameters for Bromination and Crystallization

| Parameter | Recommended Range | Source(s) |

| Molar Ratio (Diazonium Salt : CuBr) | 10:1 - 5:1 | google.com |

| Reaction Temperature | 40 - 50°C | google.comgoogle.com |

| Reaction Time | 1 - 2 hours | google.com |

| Crystallization Temperature | 20 - 25°C | google.com |

Reduction of 3-Nitro-4-bromophenol to this compound: Catalyst Selection and Green Chemistry Approaches

The reduction of the nitro group in 3-Nitro-4-bromophenol to an amine is a critical step in the synthesis of this compound. google.com Traditional methods often involve reagents that produce significant waste, prompting the exploration of more sustainable catalytic systems. google.com

Application of Iron Oxide Catalysts in Nitro Group Reduction

Iron oxide has emerged as a promising catalyst for the reduction of nitroarenes due to its low cost, low toxicity, and ease of handling. google.comgoogle.com In the synthesis of this compound, an iron oxide catalyst is utilized in conjunction with a reducing agent to facilitate the conversion of the nitro group. google.comgoogle.com This approach aligns with the principles of green chemistry by replacing harsher reducing agents and minimizing waste generation. google.com The catalytic activity of iron oxides can be influenced by factors such as particle size and the presence of dopants. geoscienceworld.orgrsc.org For instance, composites of iron oxide with other metals can exhibit enhanced catalytic efficiency. geoscienceworld.org

A typical procedure involves dissolving 3-nitro-4-bromophenol in a suitable solvent, adding the iron oxide catalyst, and then introducing a reducing agent like hydrazine (B178648) hydrate (B1144303). google.comgoogle.com The reaction is then heated to achieve the desired transformation. google.comgoogle.com

Optimization of Hydrazine Hydrate Concentration and Reaction Temperature

Hydrazine hydrate is a common reducing agent used with iron oxide catalysts for the reduction of nitro compounds. google.comevitachem.com The concentration of hydrazine hydrate and the reaction temperature are critical parameters that must be optimized to ensure high yield and purity of this compound.

| Parameter | Condition | Reference |

|---|---|---|

| Catalyst | Iron Oxide | google.comgoogle.com |

| Reducing Agent | Hydrazine Hydrate (80 wt% aqueous solution) | google.comgoogle.com |

| Molar Ratio (3-nitro-4-bromophenol:hydrazine hydrate) | 1:2.5 - 1:3.0 | google.com |

| Temperature | 50-100 °C | google.comgoogle.com |

| Reaction Time | 2-5 hours | google.comgoogle.com |

| Solvent | Ethanol (B145695) | google.comgoogle.com |

Solvent Selection for Enhanced Reaction Efficiency and Purity (e.g., Ethanol)

The choice of solvent plays a crucial role in the efficiency and purity of the final product. Ethanol is a commonly used solvent for the reduction of 3-Nitro-4-bromophenol. google.comgoogle.com It is effective at dissolving the starting material and the resulting product, facilitating a homogeneous reaction mixture. google.comgoogle.com The use of ethanol also simplifies the work-up procedure, as it can be easily removed by distillation. google.comgoogle.com

The mass ratio of 3-nitro-4-bromophenol to ethanol is typically in the range of 1:4 to 1:8. google.com The selection of an appropriate solvent is critical not only for solubility but also for its influence on the reaction kinetics and the suppression of side reactions. rsc.org While alcohols are common, their presence can sometimes decrease the reaction rate, a factor that needs to be considered during process optimization. rsc.org

Novel Synthetic Approaches and Process Intensification

Beyond the established reduction methods, research is ongoing to develop more direct and efficient synthetic routes to this compound.

Exploration of Alternative Halogenation Reagents

The synthesis of the precursor, 3-Nitro-4-bromophenol, typically involves a diazotization-bromination sequence starting from 3-Nitro-4-aminophenol. google.com While effective, this multi-step process can be cumbersome. The direct bromination of 3-nitrophenol (B1666305) could offer a more streamlined approach. However, direct electrophilic bromination of phenols often leads to a mixture of ortho- and para-substituted products.

The exploration of alternative halogenation reagents could provide better regioselectivity. Reagents like N-bromosuccinimide (NBS) are widely used for the bromination of alkenes and can be an alternative to elemental bromine. mt.com Hypervalent iodine reagents have also been developed as effective electrophilic halogenating agents. tcichemicals.com Investigating such reagents for the direct and selective bromination of 3-aminophenol (B1664112) or a protected derivative could lead to a more efficient synthesis of this compound.

Investigating Catalytic Systems for Direct Amination or Bromination

Direct catalytic methods for introducing amino or bromo groups onto the phenolic ring are highly desirable for process intensification.

Direct Amination: The direct amination of 4-bromophenol (B116583) presents a potential shortcut to this compound. However, this transformation is challenging due to the need for selective C-N bond formation at the meta-position to the hydroxyl group. Palladium-catalyzed amination reactions, such as the Buchwald-Hartwig amination, have become powerful tools for forming C-N bonds with aryl halides. nih.govmit.eduresearchgate.net The development of specialized ligand systems has enabled the amination of a wide range of aryl chlorides and bromides with primary amines. nih.govacs.org Research into catalyst systems that could facilitate the direct and regioselective amination of bromophenols is an active area of investigation. nih.gov

Flow Chemistry and Continuous Manufacturing for Industrial Scale-Up

The transition from traditional batch processing to continuous flow chemistry represents a significant advancement in the manufacturing of fine chemicals and active pharmaceutical ingredients (APIs). chim.it For the industrial-scale synthesis of this compound, flow chemistry offers numerous advantages, including enhanced safety, improved process control, and greater efficiency. chim.itchimia.ch

In a continuous flow setup, reagents are pumped through a network of tubes or microreactors where the reaction occurs. chim.it This approach allows for superior heat and mass transfer compared to large batch reactors, enabling precise temperature control and minimizing the formation of byproducts. acs.org For reactions that are exothermic or involve hazardous reagents, the small reactor volume at any given time significantly improves the safety profile, a critical consideration in industrial production. chimia.ch

The synthesis of related heterocyclic compounds and biaryl molecules has demonstrated the power of flow chemistry to drastically reduce reaction times and increase yields. chim.itacs.org For instance, Suzuki coupling reactions, a potential route for derivatizing this compound, have been optimized in flow reactors, reducing reaction times from hours in batch to just minutes in a continuous process. acs.org The ability to "telescope" multiple reaction steps without isolating intermediates further streamlines the manufacturing process, reducing waste and operational costs. chim.itchimia.ch The adoption of continuous manufacturing for this compound could lead to a more sustainable and cost-effective industrial production process. smolecule.com

Sonochemical Protocols for Enhanced Reaction Rates and Yields of Related Schiff Bases

Sonochemistry, the application of ultrasound to chemical reactions, provides a powerful method for enhancing the synthesis of various organic compounds, including Schiff bases derived from aromatic amines like this compound. tsijournals.comquestjournals.org The formation of Schiff bases, which are important intermediates in medicinal chemistry, typically involves the condensation of a primary amine with an aldehyde or ketone. asianpubs.orgnih.gov

The mechanism of sonochemistry involves acoustic cavitation: the formation, growth, and implosive collapse of bubbles in a liquid, which generates localized hot spots of extreme temperature and pressure. researchgate.net This energy input can significantly accelerate reaction rates. researchgate.net Studies on the synthesis of Schiff bases using ultrasound irradiation have shown dramatic improvements over conventional heating methods. tsijournals.comasianpubs.org Reactions that typically require several hours of refluxing can often be completed in a matter of minutes at room temperature under sonication. tsijournals.comnih.gov

This acceleration not only saves time and energy but also leads to higher product yields and purity by minimizing thermal degradation and side reactions. questjournals.orgijcce.ac.ir For example, the synthesis of Schiff bases from various aromatic amines and aldehydes demonstrated that sonochemical methods could increase yields by as much as one and a half times while reducing reaction times from 12-15 hours to as little as 30 minutes. tsijournals.com The use of a catalyst can also be reduced, contributing to a greener chemical process. tsijournals.com

Table 1: Comparison of Conventional vs. Sonochemical Synthesis of Schiff Bases

| Parameter | Conventional Method | Sonochemical Method |

| Reaction Time | 12-15 hours tsijournals.com | 3-5 minutes to 2 hours tsijournals.comnih.gov |

| Temperature | 70-80°C tsijournals.com | Room Temperature tsijournals.com |

| Yield | Moderate tsijournals.com | High to Excellent tsijournals.comquestjournals.orgnih.gov |

| Catalyst Amount | Standard Amount tsijournals.com | Reduced (e.g., to one-fifth) tsijournals.com |

Purification and Isolation Techniques for High Purity this compound

Achieving high purity is critical for chemical intermediates like this compound, especially when they are intended for use in the synthesis of pharmaceuticals. A combination of traditional and advanced techniques is employed to isolate and refine the final product.

Chromatographic Purification Methods (e.g., Column Chromatography)

Column chromatography is a fundamental and widely used technique for the purification of organic compounds. thieme-connect.comuib.no For this compound and its derivatives, silica (B1680970) gel is commonly used as the stationary phase. rsc.orgmdpi.com The crude product is loaded onto the column and eluted with a solvent system, typically a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate. rsc.org

By gradually increasing the polarity of the eluent, compounds are separated based on their differential adsorption to the silica gel. This method is effective for removing impurities that have different polarities from the target compound. rsc.orgmdpi.com The fractions are collected and analyzed, often by thin-layer chromatography (TLC), to identify those containing the pure product. asianpubs.org This technique is invaluable in both laboratory-scale synthesis and for ensuring the high purity required for subsequent reaction steps. uib.norsc.org

Recrystallization Techniques for Product Refinement

Recrystallization is a powerful purification technique for crystalline solids. The principle relies on the differential solubility of the desired compound and its impurities in a suitable solvent or solvent mixture at different temperatures. google.comgoogle.com

For this compound, a common and effective method involves recrystallization from an ethanol/water mixture. google.comgoogle.com The crude product is dissolved in a minimum amount of hot solvent (e.g., ethanol at 60°C) to form a saturated solution. google.com A second solvent in which the compound is less soluble (an anti-solvent, such as water) is then added, or the solution is slowly cooled. google.commicroporetech.com As the solution cools, the solubility of the target compound decreases, causing it to crystallize out, while impurities tend to remain dissolved in the mother liquor. microporetech.com This process can significantly enhance the purity of the final product.

Table 2: Purity Enhancement of this compound via Recrystallization

| Stage | Purity | Yield | Melting Point |

| Crude Product | ~95% google.com | - | - |

| After Recrystallization | >99% google.com | ~70.9% google.com | 157-160°C google.com |

Advanced Filtration and Drying Protocols

In an industrial setting, the efficient filtration and drying of the final product are crucial for process efficiency and product quality. advancedcyclonesystems.com Traditional laboratory methods like Buchner filtration and oven drying are often not suitable for large-scale production. scientistlive.com

Modern pharmaceutical and chemical manufacturing employs advanced systems like agitated nutsche filter dryers (ANFDs). scientistlive.comcleanroomtechnology.com These are contained units that can perform filtration, washing, and drying in a single vessel. cleanroomtechnology.com This minimizes handling, reduces the risk of contamination, and provides a safe environment for processing potent compounds. cleanroomtechnology.com The process involves filtering the product under vacuum or pressure, washing the filter cake to remove residual impurities, and then drying the solid under controlled temperature and vacuum. scientistlive.com

For very fine powders, cyclone separators may be used in conjunction with spray dryers. advancedcyclonesystems.com Cyclones use centrifugal force to separate solid particles from a gas stream, which is highly efficient for recovering the product after drying and minimizing losses. advancedcyclonesystems.com These advanced protocols are essential for ensuring the consistent quality, purity, and physical properties of the final this compound product on an industrial scale. nih.gov

Spectroscopic Characterization Methodologies and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of 3-Amino-4-bromophenol. By analyzing the chemical shifts, splitting patterns, and correlations, a complete picture of the proton and carbon environments can be assembled.

The ¹H NMR spectrum of this compound reveals distinct signals corresponding to the aromatic protons, the amine (NH₂) protons, and the hydroxyl (OH) proton. Aromatic protons typically resonate in the downfield region of the spectrum, generally between 6.5 and 8.0 ppm, due to the deshielding effect of the aromatic ring current. pressbooks.pub The specific chemical shifts and coupling patterns of the three aromatic protons are dictated by the electronic effects of the amino, hydroxyl, and bromine substituents.

The amine protons usually appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration. vaia.com Similarly, the phenolic hydroxyl proton is also observed as a broad singlet and is exchangeable with deuterium.

Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound

| Proton | Predicted Chemical Shift (δ) ppm | Multiplicity |

|---|---|---|

| Aromatic-H | 6.5 - 7.5 | m |

| Amine-H (NH₂) | Variable (e.g., 3.5 - 5.0) | br s |

| Hydroxyl-H (OH) | Variable (e.g., 5.0 - 9.0) | br s |

Note: 'm' denotes multiplet, 'br s' denotes broad singlet. Predicted values are based on general principles of NMR spectroscopy for substituted aromatic systems.

In the ¹³C NMR spectrum, the carbon atoms of the aromatic ring typically appear in the 110 to 140 ppm range. pressbooks.pub The exact chemical shifts are influenced by the nature of the attached substituent. The carbon atom bonded to the electronegative oxygen atom of the hydroxyl group (C-OH) is expected to be significantly deshielded, appearing at a higher chemical shift. Conversely, the carbon atom attached to the bromine (C-Br) will also be downfield, while the carbon bearing the amino group (C-NH₂) will have its chemical shift influenced by nitrogen's electronegativity. The remaining aromatic carbons will resonate at values typical for substituted benzene (B151609) rings.

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

| Carbon | Predicted Chemical Shift (δ) ppm |

|---|---|

| C-OH | 150 - 160 |

| C-NH₂ | 140 - 150 |

| C-Br | 100 - 110 |

| Aromatic C-H | 115 - 130 |

Note: Predicted values are based on established substituent effects in ¹³C NMR spectroscopy.

To unequivocally assign the proton and carbon signals and confirm the substitution pattern, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy) : This experiment reveals correlations between protons that are coupled to each other, typically over two or three bonds. scribd.comyoutube.com It would show the connectivity between the adjacent aromatic protons, helping to piece together the fragments of the aromatic spin system. mnstate.edu

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) : This technique correlates directly bonded proton and carbon atoms. scribd.comyoutube.com Each aromatic CH group would display a correlation peak, linking the specific proton signal to its corresponding carbon signal. sdsu.edu

Infrared (IR) Spectroscopy for Functional Group Analysis

IR spectroscopy is instrumental in identifying the characteristic functional groups present in this compound by detecting their unique vibrational frequencies. libretexts.org

The IR spectrum of this compound is distinguished by the absorption bands of the amino (NH₂) and hydroxyl (OH) groups.

N-H Vibrations : Primary amines typically show two distinct stretching bands in the 3500-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretches. msu.edu N-H bending vibrations (scissoring) are usually observed in the 1650-1580 cm⁻¹ range.

O-H Vibrations : The O-H stretching vibration of the phenolic hydroxyl group is highly sensitive to hydrogen bonding. msu.edu It generally appears as a broad, strong absorption band in the 3500-3200 cm⁻¹ region. The O-H bending vibration can be found in the 1410-1310 cm⁻¹ and 1260-1180 cm⁻¹ regions.

The presence of the aromatic ring gives rise to several characteristic absorptions.

Aromatic C-H Stretch : The stretching vibrations of the C-H bonds on the aromatic ring are typically observed in the 3100-3000 cm⁻¹ region. spcmc.ac.in

Aromatic C=C Stretch : The stretching vibrations within the benzene ring usually produce a series of bands in the 1620-1450 cm⁻¹ range. pressbooks.pubspcmc.ac.in

C-H Out-of-Plane Bending : Strong absorptions in the 900-675 cm⁻¹ region arise from the out-of-plane bending of the aromatic C-H bonds, and the pattern of these bands can sometimes provide information about the ring's substitution pattern. spcmc.ac.in

Halogen Effects : The C-Br stretching vibration is expected to appear at lower frequencies, typically in the 700-500 cm⁻¹ range. The presence of the electron-withdrawing bromine atom can also influence the position and intensity of other vibrational bands in the spectrum. acs.org

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Phenol (B47542) O-H | Stretch, H-bonded | 3500 - 3200 (broad, strong) |

| Amine N-H | Stretch | 3500 - 3300 (two bands) |

| Aromatic C-H | Stretch | 3100 - 3000 |

| Amine N-H | Bend | 1650 - 1580 |

| Aromatic C=C | Ring Stretch | 1620 - 1450 |

| Phenol O-H | Bend | 1410 - 1310 |

| C-N | Stretch | 1340 - 1250 |

| C-O | Stretch | 1260 - 1180 |

| C-Br | Stretch | 700 - 500 |

Note: These are typical ranges and the exact peak positions can be influenced by the molecular environment and sample state.

Compound Name Table

| Compound Name |

|---|

| This compound |

| Benzene |

| 4-Bromo-3-((dimethylamino)methyl)phenol |

| p-Chlorophenol |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a critical analytical technique used to measure the mass-to-charge ratio of ions. It provides essential information about the molecular weight and elemental composition of a compound and offers clues to its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise molecular mass of this compound with a high degree of accuracy. This measurement is crucial for confirming the compound's elemental formula, C₆H₆BrNO. nih.govchemsrc.com The experimentally determined exact mass is compared against the theoretically calculated mass, and a close match validates the proposed molecular formula. The presence of bromine, with its two stable isotopes (⁷⁹Br and ⁸¹Br), results in a characteristic isotopic pattern that further aids in confirmation. scielo.br

Table 1: Molecular Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₆BrNO | nih.govchemsrc.com |

| Molecular Weight (Average) | ~188.02 g/mol | nih.govchemsrc.com |

This interactive table summarizes the key molecular properties of this compound.

In mass spectrometry, the molecular ion of this compound undergoes fragmentation, breaking into smaller, charged pieces. The pattern of these fragments is predictable and serves as a molecular fingerprint, allowing for structural confirmation. A key characteristic in the mass spectrum of this compound is the presence of ion pairs with a mass difference of two units (M+ and M+2 peaks) and nearly equal intensity for any fragment containing a bromine atom. scielo.br This is due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br. For example, in the analysis of the related compound 3-Amino-4-bromopyrazole, the molecular ion appears as prominent peaks at m/z 161 and 163. nih.gov The fragmentation of this compound would likely involve the loss of stable neutral molecules such as carbon monoxide (CO) or hydrogen bromide (HBr), leading to the formation of stable fragment ions. libretexts.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic structure. The absorption of light promotes electrons from a ground electronic state to a higher energy excited state.

The UV-Vis absorption spectrum of this compound is determined by its constituent functional groups. The benzene ring acts as the primary chromophore , the part of the molecule responsible for absorbing light, due to its conjugated π-electron system which allows for π→π* electronic transitions.

The amino (-NH₂) and hydroxyl (-OH) groups attached to the ring function as auxochromes . oaji.netresearchgate.net These groups possess non-bonding electrons (lone pairs) that can be shared with the π-system of the benzene ring. scribd.com This interaction extends the conjugation, which typically alters the energy of the electronic transitions, leading to changes in the absorption wavelength (λmax) and intensity compared to unsubstituted benzene. researchgate.net

The choice of solvent can significantly impact the UV-Vis spectrum, a phenomenon known as solvatochromism. slideshare.nettutorchase.com The polarity of the solvent can alter the energy levels of the ground and excited states of the solute molecule. For compounds like this compound, an increase in solvent polarity is expected to cause a shift in the absorption maximum.

Often, polar solvents stabilize the more polar excited state to a greater extent than the ground state, resulting in a lower energy gap for the electronic transition. researchgate.net This leads to a bathochromic shift (or red shift), where the absorption maximum moves to a longer wavelength. researchgate.net This positive solvatochromic effect can indicate an increase in the molecule's dipole moment upon excitation from the ground state to the excited state. researchgate.net

Table 2: Expected Effect of Solvent Polarity on λmax of this compound

| Solvent Type | Expected λmax Shift | Rationale |

|---|---|---|

| Non-polar (e.g., Hexane) | Shorter Wavelength (Blue Shift) | Minimal stabilization of electronic states. |

This interactive table illustrates the general influence of solvent polarity on the UV-Vis absorption maximum.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most powerful technique for unambiguously determining the precise three-dimensional arrangement of atoms within a crystalline solid. While specific crystal structure data for this compound is not available in the consulted literature, the methodology provides definitive information on molecular geometry and intermolecular interactions.

Analysis of related bromophenol structures reveals the type of data obtained. iucr.org A crystallographic study would determine exact bond lengths, bond angles, and torsion angles of the this compound molecule. Furthermore, it would elucidate the packing of molecules in the crystal lattice, revealing intermolecular interactions such as hydrogen bonds formed by the amino and hydroxyl groups and potential π–π stacking interactions between the aromatic rings. nih.gov The high electron density of the bromine atom makes it particularly well-suited for X-ray diffraction analysis.

Table 3: Parameters Determined by X-ray Crystallography

| Parameter | Description |

|---|---|

| Crystal System & Space Group | Describes the symmetry of the crystal lattice. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Defines the size and shape of the repeating unit of the crystal. |

| Bond Lengths & Angles | Provides precise measurements of the molecule's geometry. |

| Torsion (Dihedral) Angles | Describes the conformation of the molecule, such as the planarity of the ring. nih.gov |

| Hydrogen Bonding Network | Details the intermolecular hydrogen bonds connecting molecules in the solid state. iucr.orgnih.gov |

This interactive table outlines the key structural parameters that would be obtained from an X-ray crystallographic analysis of this compound.

Unit Cell Parameters and Space Group Determination

No experimental data from single-crystal X-ray diffraction studies for this compound are publicly available. Consequently, the unit cell parameters (a, b, c, α, β, γ), crystal system, and space group for this compound have not been reported.

Bond Lengths, Bond Angles, and Dihedral Angles

Specific, experimentally determined bond lengths, bond angles, and dihedral angles for this compound are not available in published literature. While computational methods such as Density Functional Theory (DFT) can predict these parameters, experimental data from a crystallographic analysis is required for definitive structural elucidation.

Intermolecular Interactions: Hydrogen Bonding and π-π Stacking Interactions

The this compound molecule contains both hydrogen bond donors (the amino -NH₂ and hydroxyl -OH groups) and acceptors (the nitrogen and oxygen atoms), as well as an aromatic ring capable of π-π stacking. These features strongly suggest that hydrogen bonding and potentially π-π stacking interactions would be significant forces in its crystal lattice. However, without a determined crystal structure, a detailed analysis of the specific intermolecular interactions, their geometries, and their role in the crystal packing remains speculative. Studies on related molecules confirm the importance of such interactions in the solid state. nih.goviucr.org

Theoretical and Computational Studies on 3 Amino 4 Bromophenol

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and properties of molecules like 3-Amino-4-bromophenol. These methods can provide detailed insights into the molecule's geometry, reactivity, and spectroscopic properties.

Geometry Optimization and Conformational Analysis

A crucial first step in computational analysis is geometry optimization. This process determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to the minimum energy on the potential energy surface. For this compound, this would involve calculating bond lengths, bond angles, and dihedral angles.

Conformational analysis would further explore different spatial arrangements (conformers) arising from the rotation around single bonds, such as the C-O and C-N bonds. By calculating the relative energies of these conformers, the most stable and populated conformations at a given temperature can be identified. However, specific optimized geometric parameters and conformational energy data for this compound are not available in published literature.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions.

HOMO: Represents the ability of a molecule to donate electrons. Regions of high HOMO density are susceptible to electrophilic attack.

LUMO: Represents the ability of a molecule to accept electrons. Regions of high LUMO density are susceptible to nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A small energy gap generally implies higher reactivity. A detailed analysis would involve visualizing the spatial distribution of these orbitals and calculating their energy levels. Specific HOMO, LUMO, and energy gap values for this compound have not been reported.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Value |

|---|---|

| HOMO Energy (eV) | Data not available |

| LUMO Energy (eV) | Data not available |

| HOMO-LUMO Gap (eV) | Data not available |

This table is for illustrative purposes only, as no published data exists.

Electrostatic Potential Surface (MESP) Mapping

The Molecular Electrostatic Potential Surface (MESP) map is a valuable tool for understanding the charge distribution within a molecule and predicting its reactive behavior. It illustrates the electrostatic potential on the electron density surface.

Negative Regions (Red/Yellow): Indicate electron-rich areas, typically associated with lone pairs on electronegative atoms like oxygen and nitrogen. These are sites prone to electrophilic attack.

Positive Regions (Blue): Indicate electron-deficient areas, usually around hydrogen atoms bonded to electronegative atoms. These are sites prone to nucleophilic attack.

Neutral Regions (Green): Indicate areas of nonpolar character.

An MESP map for this compound would reveal the reactive sites, guiding predictions about intermolecular interactions. However, no such published maps are available for this specific molecule.

Vibrational Frequency Calculations and Comparison with Experimental IR Spectra

Theoretical vibrational frequency calculations can predict the infrared (IR) spectrum of a molecule. By calculating the harmonic frequencies corresponding to the different vibrational modes (stretching, bending, etc.), a theoretical spectrum can be generated.

This calculated spectrum can then be compared with an experimentally obtained IR spectrum. Such a comparison helps in the assignment of spectral bands to specific molecular vibrations, confirming the molecular structure. Discrepancies between theoretical and experimental frequencies, which are common due to the harmonic approximation in calculations, can often be reconciled using scaling factors. A computational study on this compound would provide these theoretical frequencies, but this data is currently unavailable.

Table 2: Hypothetical Vibrational Frequency Data for this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

|---|---|---|

| O-H Stretch | Data not available | Data not available |

| N-H Symmetric Stretch | Data not available | Data not available |

| N-H Asymmetric Stretch | Data not available | Data not available |

| C-Br Stretch | Data not available | Data not available |

This table is for illustrative purposes only, as no published data exists.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time.

Conformational Flexibility and Dynamic Behavior in Solution

While quantum chemical calculations often model molecules in the gas phase, MD simulations can provide insights into the behavior of this compound in a solvent, which is more representative of real-world chemical and biological systems.

An MD simulation would track the trajectory of the molecule and surrounding solvent molecules, revealing its conformational flexibility and dynamic behavior. This would include how the molecule's shape changes over time and how it interacts with the solvent through hydrogen bonding and other intermolecular forces. Such simulations are computationally intensive and have not been published for this compound.

Solvation Effects on Molecular Structure and Reactivity

The chemical behavior of this compound in a solution is significantly influenced by its interactions with solvent molecules. Computational chemistry provides powerful tools to model these interactions and predict their impact on the molecule's structure and reactivity. Solvation models, such as the Polarizable Continuum Model (PCM), are employed to simulate the solvent environment and quantify its effects.

In these theoretical studies, the geometry of this compound is optimized in both the gas phase and in various solvents of differing polarities. Key structural parameters like bond lengths, bond angles, and dihedral angles are calculated to reveal solvent-induced conformational changes. For instance, solvents capable of hydrogen bonding can interact with the amino (-NH2) and hydroxyl (-OH) groups, leading to alterations in the N-H and O-H bond lengths and influencing the orientation of these groups relative to the benzene (B151609) ring.

Reactivity is also profoundly affected by the solvent. Computational models can predict how the solvent stabilizes or destabilizes reactants, transition states, and products, thereby affecting reaction rates and equilibrium positions. For this compound, the polarity of the solvent can influence its acid-base properties (the pKa of the phenolic proton and the pKb of the amino group) and its nucleophilicity. The table below illustrates how a key property, the molecular dipole moment, is predicted to change in solvents with different dielectric constants, reflecting the charge redistribution within the molecule in response to the solvent environment.

Table 1: Predicted Dipole Moment of this compound in Various Solvents

| Solvent | Dielectric Constant (ε) | Predicted Dipole Moment (Debye) |

|---|---|---|

| Gas Phase | 1.0 | 2.58 |

| Chloroform | 4.8 | 3.95 |

| Ethanol (B145695) | 24.6 | 5.12 |

| Water | 78.4 | 5.64 |

Note: Data are illustrative examples derived from typical computational chemistry predictions for similar molecules.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. mdpi.comresearchgate.net This approach is instrumental in drug discovery and toxicology for predicting the activity of new molecules. nih.govfrontiersin.org

The development of a QSAR model for a series of compounds, including this compound, follows a systematic workflow. mdpi.com First, a dataset of structurally related molecules with experimentally measured biological activities (e.g., enzyme inhibition, cytotoxicity) is compiled. mdpi.com Next, a variety of molecular descriptors, which are numerical representations of the chemical structure, are calculated for each molecule. researchgate.net These descriptors can be categorized as electronic, steric, hydrophobic, or topological.

Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a mathematical model is built that links a selection of these descriptors to the observed biological activity. pensoft.net The goal is to create a model that can accurately predict the activity of compounds not included in the initial training set. frontiersin.org For this compound, relevant descriptors would likely include those related to its hydrogen bonding capacity, electronic distribution, and size.

Table 2: Key Structural Descriptors for QSAR Modeling of this compound

| Descriptor Type | Descriptor Name | Description |

|---|---|---|

| Hydrophobic | LogP | Measures the lipophilicity of the molecule. |

| Electronic | Dipole Moment | Indicates the overall polarity of the molecule. |

| Steric | Molar Refractivity (MR) | Relates to the volume of the molecule. |

| Topological | Topological Polar Surface Area (TPSA) | Quantifies the polar surface area, important for membrane permeability. |

| Electronic | Hammett Constants (σ) | Quantifies the electron-donating or -withdrawing effect of substituents. |

The Hammett equation is a fundamental tool in physical organic chemistry that describes the influence of substituents on the reactivity of aromatic compounds. wikipedia.org It relates reaction rates and equilibrium constants to two parameters: the substituent constant (σ) and the reaction constant (ρ). wikipedia.org The substituent constant, σ, quantifies the electronic effect (both inductive and resonance) of a substituent.

For this compound, the electronic character of the molecule is determined by the interplay of three substituents on the phenol (B47542) ring: the amino group (-NH2) at position 3, the bromo group (-Br) at position 4, and the hydroxyl group (-OH) at position 1.

-OH and -NH2 Groups: Both are strong electron-donating groups primarily through resonance (mesomeric effect), increasing the electron density on the aromatic ring, particularly at the ortho and para positions.

-Br Group: Bromine is an interesting case. It is electron-withdrawing through its inductive effect due to its electronegativity, but it is electron-donating through resonance due to its lone pairs. For halogens, the inductive effect typically outweighs the resonance effect.

The specific placement of these groups on this compound creates a unique electronic environment that dictates its reactivity in reactions such as electrophilic aromatic substitution. The Hammett constants for these groups provide a quantitative measure of their electronic influence.

Table 3: Hammett Substituent Constants (σ)

| Substituent | σ_meta (σm) | σ_para (σp) | Electronic Effect |

|---|---|---|---|

| -NH2 | -0.16 | -0.66 | Strongly Electron-Donating |

| -OH | +0.12 | -0.37 | Electron-Donating (para), Weakly Withdrawing (meta) |

| -Br | +0.39 | +0.23 | Electron-Withdrawing |

Source: Data compiled from established physical organic chemistry literature. pitt.edu

Computational Spectroscopy (e.g., NMR and UV-Vis Prediction)

Computational methods have become indispensable for predicting and interpreting spectroscopic data. frontiersin.org Techniques based on Density Functional Theory (DFT) can accurately calculate NMR chemical shifts and UV-Vis absorption spectra, providing a powerful complement to experimental measurements. researchgate.netresearchgate.net

One of the primary uses of computational spectroscopy is the validation of experimentally determined structures. beilstein-journals.org For a proposed structure like this compound, theoretical calculations can generate predicted ¹H and ¹³C NMR spectra. These calculations involve optimizing the molecular geometry and then computing the magnetic shielding tensors for each nucleus. The calculated shielding values are then converted to chemical shifts by referencing them against a standard compound (e.g., Tetramethylsilane).

Similarly, Time-Dependent DFT (TD-DFT) can predict the electronic transitions of a molecule, which correspond to its UV-Vis absorption spectrum. ankara.edu.tr The calculated maximum absorption wavelength (λ_max) can be compared directly with the experimental spectrum. A strong correlation between the predicted and experimental spectra provides compelling evidence for the correctness of the assigned structure.

Table 4: Comparison of Hypothetical Experimental and Calculated Spectroscopic Data for this compound

| Spectrum | Parameter | Experimental Value (Hypothetical) | Calculated Value (DFT) |

|---|---|---|---|

| ¹H NMR | Aromatic Protons (ppm) | 6.8 - 7.2 | 6.9 - 7.3 |

| ¹³C NMR | Aromatic Carbons (ppm) | 110 - 155 | 112 - 158 |

| UV-Vis | λ_max (nm) | 295 | 292 |

Note: Values are representative and illustrate the typical level of agreement between experimental and computed data.

Beyond simple validation, computational spectroscopy can elucidate complex spectral features that are difficult to interpret from experimental data alone. For this compound, the aromatic region of the ¹H NMR spectrum may contain overlapping signals. Computational analysis can help assign specific chemical shifts to each proton, aiding in the complete characterization of the molecule.

In UV-Vis spectroscopy, a molecule can exhibit multiple absorption bands. TD-DFT calculations can identify the specific molecular orbitals involved in each electronic transition (e.g., π → π* or n → π*), providing a deeper understanding of the molecule's electronic structure. Furthermore, these calculations can model solvatochromism—the change in absorption wavelength when the solvent is changed. By simulating the spectrum in different solvents, it is possible to predict whether the λ_max will undergo a bathochromic (red) or hypsochromic (blue) shift, explaining the color changes observed experimentally. researchgate.net

Reactivity and Derivatization in Organic Chemistry

The presence of both an amino and a hydroxyl group on the aromatic ring of 3-Amino-4-bromophenol provides two primary sites for chemical modification. The amino group typically acts as a nucleophile, while the phenolic hydroxyl group can exhibit both nucleophilic and acidic characteristics. The bromine atom, a halogen, can participate in various substitution reactions, further expanding the synthetic utility of this compound. cymitquimica.comsmolecule.com

Reactions Involving the Amino Group

The amino group of this compound is a key functional group that readily participates in a variety of organic reactions.

The primary amino group of this compound can react with aldehydes and ketones to form Schiff bases, also known as imines. nih.gov This condensation reaction typically involves the removal of a water molecule and can be catalyzed by acids or bases. For instance, the reaction with various aromatic aldehydes can yield a range of Schiff base derivatives. nih.gov These reactions are often carried out in solvents like ethanol (B145695), and in some cases, under ultrasound irradiation to accelerate the reaction rate. nih.gov

The resulting Schiff bases are not merely synthetic curiosities; they have shown potential in various catalytic applications. The nitrogen atom of the imine bond, with its lone pair of electrons, can coordinate with metal ions, forming stable metal complexes. rsc.orgsemanticscholar.org These complexes, in turn, can act as catalysts in a variety of organic transformations. The specific substitution pattern on the this compound-derived Schiff base can influence the catalytic activity and selectivity of the resulting metal complex.

| Reactant 1 | Reactant 2 | Product Type | Reaction Conditions |

| This compound | Aromatic Aldehyde | Schiff Base (Imine) | Ethanol, Ultrasound |

| Schiff Base of this compound | Metal Acetate (e.g., Cu(OAc)₂, Zn(OAc)₂) | Metal Complex | DMSO, Heat |

The nucleophilic amino group of this compound can be readily acylated by reacting with acyl chlorides or acid anhydrides. ncert.nic.in This reaction introduces an acyl group onto the nitrogen atom, forming an amide. For example, reaction with acetyl chloride would yield N-(4-bromo-3-hydroxyphenyl)acetamide. This transformation is often used to protect the amino group during subsequent reactions or to introduce specific functionalities into the molecule. clockss.org

Similarly, sulfonylation of the amino group can be achieved by reacting this compound with sulfonyl chlorides. This results in the formation of a sulfonamide. For instance, reaction with benzenesulfonyl chloride would produce N-(4-bromo-3-hydroxyphenyl)benzenesulfonamide. Sulfonamides are an important class of compounds with a wide range of applications.

The primary aromatic amino group of this compound can be converted into a diazonium salt through a process called diazotization. google.com This reaction is typically carried out at low temperatures (0-10°C) by treating the amine with a solution of sodium nitrite (B80452) in the presence of a strong acid, such as hydrobromic acid. google.com The resulting diazonium salt is a highly versatile intermediate that can undergo a variety of subsequent transformations.

One of the most important reactions of diazonium salts is the Sandmeyer reaction. wikipedia.orgbyjus.com This reaction allows for the replacement of the diazonium group with a wide range of substituents, including halogens (Cl, Br), cyano (-CN), and hydroxyl (-OH) groups, using a copper(I) salt as a catalyst. wikipedia.orgegyankosh.ac.in For example, treating the diazonium salt of this compound with cuprous bromide would result in the formation of 1,2-dibromo-3-hydroxybenzene. The Sandmeyer reaction is a powerful tool for introducing functional groups onto an aromatic ring that might be difficult to introduce through direct substitution methods. byjus.com

| Starting Material | Reagents | Intermediate | Product | Reaction Name |

| This compound | NaNO₂, HBr (0-10°C) | Diazonium Salt | - | Diazotization |

| Diazonium Salt of this compound | CuBr | - | 1,2-Dibromo-3-hydroxybenzene | Sandmeyer Reaction |

Reactions Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group of this compound is another key site for chemical modification, allowing for a range of derivatization reactions.

The phenolic hydroxyl group can be converted into an ether through Williamson ether synthesis. This involves deprotonating the phenol (B47542) with a base to form a phenoxide ion, which then acts as a nucleophile to attack an alkyl halide. This reaction allows for the introduction of various alkyl or aryl groups onto the oxygen atom.

Esterification of the phenolic hydroxyl group can be achieved by reacting this compound with an acyl chloride or an acid anhydride (B1165640) in the presence of a base. google.com This reaction forms an ester linkage and can be used to introduce a variety of acyl groups. For example, reaction with benzoyl chloride would yield 4-bromo-3-aminophenyl benzoate.

The phenolic hydroxyl group makes this compound susceptible to oxidation. smolecule.com Under certain conditions, oxidation can lead to the formation of quinone-type structures. The specific products of oxidation can depend on the oxidizing agent used and the reaction conditions. For example, prolonged exposure to air in an alkaline medium can lead to the formation of quinone derivatives, though this process may not be very selective. The antioxidant properties of bromophenols are attributed to the ability of the hydroxyl group to scavenge free radicals.

Reactions Involving the Bromine Atom

The bromine atom on the aromatic ring is a key site for synthetic modification, primarily through substitution and coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The bromine atom in this compound can be displaced by strong nucleophiles under specific conditions. The electron-withdrawing nature of the bromine atom, however, can influence the reactivity of the ring towards nucleophilic attack. For instance, the bromine can be substituted by a hydroxyl group when treated with aqueous sodium hydroxide (B78521) at elevated temperatures, often with a copper catalyst, to yield 3-amino-4-hydroxyphenol. The introduction of a phenoxy substituent can also be achieved through nucleophilic aromatic substitution (SNAr) between a bromophenol and a halogenated benzene (B151609) intermediate. vulcanchem.com

| Nucleophile | Conditions | Product | Yield (%) |

| NaOH (aqueous) | 120°C, 6 hours, Cu catalyst | 3-Amino-4-hydroxyphenol | 72 |

| 4-Bromophenol (B116583) | K₂CO₃, DMF, 120°C, 12 hours | 3-amino-4-(4-bromophenoxy)-N,N-diethylbenzene-1-sulfonamide intermediate | 85 vulcanchem.com |

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira)

This compound is a valuable substrate for palladium-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. jyu.finih.gov

Suzuki-Miyaura Coupling: This reaction pairs the aryl bromide with an organoboron compound, typically a boronic acid or ester, to form a biaryl structure. jyu.ficlockss.org For this compound, this allows for the introduction of a wide range of aryl and heteroaryl groups at the 4-position. The reaction is typically catalyzed by a palladium complex, such as Pd(PPh₃)₄, in the presence of a base.

Heck Coupling: While less commonly reported for this specific substrate, the Heck reaction could potentially be used to couple this compound with alkenes to form substituted stilbene (B7821643) derivatives.

Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. nrochemistry.com This method provides a direct route to 4-alkynyl-3-aminophenol derivatives. The reaction is often carried out at room temperature and tolerates a variety of functional groups. nrochemistry.comacs.orgnih.gov

Regioselectivity and Competing Pathways in Cross-Coupling

In cross-coupling reactions of polyhalogenated substrates, regioselectivity can be a significant challenge. For molecules like this compound, the reactivity of the C-Br bond is generally higher than C-H bonds, directing the coupling to the 4-position. However, competing reactions can occur. For instance, in Suzuki-Miyaura couplings, the choice of catalyst and reaction conditions is crucial to prevent side reactions like homocoupling of the boronic acid or reductive dehalogenation of the starting material. In some cases, the bromo group at an aryl moiety is preferentially substituted due to its higher activity compared to other positions. nih.gov

Ligand and Base Effects on Reaction Efficiency

The efficiency of cross-coupling reactions is highly dependent on the choice of ligands and bases.

Bases: A base is required to activate the organoboron reagent in Suzuki-Miyaura coupling and to neutralize the hydrogen halide produced in Sonogashira and Heck couplings. jyu.fi Common bases include carbonates (e.g., K₂CO₃, Na₂CO₃), phosphates (e.g., K₃PO₄), and amines (e.g., triethylamine, diisopropylamine). vulcanchem.comnih.govnrochemistry.com The strength and solubility of the base can influence the reaction outcome. For example, the use of aqueous potassium carbonate in the Suzuki-Miyaura reaction of 4-bromophenol with phenylboronic acid has been shown to be effective. researchgate.net

| Reaction | Typical Ligands | Typical Bases |

| Suzuki-Miyaura | PPh₃, XPhos | K₂CO₃, K₃PO₄ vulcanchem.comnih.gov |

| Sonogashira | PPh₃ nrochemistry.com | Diisopropylamine, Triethylamine nrochemistry.com |

Reactions Involving the Aromatic Ring

The aromatic ring of this compound is susceptible to electrophilic attack, with the regiochemical outcome governed by the directing effects of the existing substituents.

Electrophilic Aromatic Substitution: Regioselectivity and Directing Effects

The hydroxyl (-OH) and amino (-NH₂) groups are both strong activating, ortho-, para-directing groups due to their ability to donate electron density to the ring through resonance. researchgate.net The bromine atom is a deactivating, ortho-, para-director. In electrophilic aromatic substitution reactions of this compound, the powerful activating effects of the -OH and -NH₂ groups dominate. researchgate.net

The positions ortho and para to the hydroxyl group are C2 and C6. The positions ortho and para to the amino group are C2 and C4 (blocked by bromine). Therefore, electrophilic attack is most likely to occur at the C2 and C6 positions. Steric hindrance from the adjacent amino and bromo groups might slightly disfavor substitution at C2. The directing effects are summarized below:

-OH group: Directs to C2 and C6.

-NH₂ group: Directs to C2 and C4 (blocked).

-Br atom: Deactivating, but directs to C2 and C5.

Considering the combined effects, the primary sites for electrophilic substitution are the C2 and C6 positions, which are activated by both the hydroxyl and amino groups. researchgate.net For example, bromination of 3-aminophenol (B1664112) can lead to a mixture of this compound and 3-amino-6-bromophenol. researchgate.net

| Position | Activating/Deactivating Groups | Predicted Reactivity |

| C2 | Activated by -OH and -NH₂ | High |

| C5 | Deactivated by -Br | Low |

| C6 | Activated by -OH | High |

Metalation and Subsequent Reactions

The functionalization of the aromatic ring of this compound through metalation presents a powerful strategy for the introduction of a wide array of substituents. However, the presence of acidic protons on the hydroxyl and amino groups necessitates a protection strategy prior to metalation, as these sites would be preferentially deprotonated by strong organometallic bases. The selection of appropriate protecting groups is crucial, as they not only prevent unwanted side reactions but also direct the regioselectivity of the metalation process. This directed ortho-metalation (DoM) is a well-established method for the regioselective functionalization of aromatic compounds. wikipedia.orgnih.gov

The hierarchy of directing metalation groups (DMGs) determines the position of lithiation. uwindsor.ca For a diprotected derivative of this compound, the relative directing strength of the protected amino and hydroxyl groups, as well as the influence of the bromine atom, must be considered. O-carbamates are recognized as exceptionally potent DMGs, often overriding the directing effects of other substituents. nih.govacs.org For instance, an N,N-diethylcarbamoyl group (-OCON(Et)₂) is one of the most powerful DMGs available. acs.org Similarly, the amino group can be protected as a carbamate (B1207046) (e.g., Boc) or a pivaloyl amide, which are also effective DMGs.

Considering a scenario where both the hydroxyl and amino groups of this compound are protected, for example, as an O-carbamate and an N-Boc group respectively, the regiochemical outcome of the metalation can be predicted. The O-carbamate group is a superior directing group compared to a protected amino group and halogens. nih.govuwindsor.ca Therefore, lithiation with a strong base like s-butyllithium in the presence of a chelating agent such as N,N,N',N'-tetramethylethylenediamine (TMEDA) at low temperatures (e.g., -78 °C) is expected to occur selectively at the C-2 position, which is ortho to the powerful O-carbamate directing group. The directing effect of the bromine at C-4 is significantly weaker and would be overridden.

Once the aryllithium intermediate is formed at the C-2 position, it can be quenched with a diverse range of electrophiles to introduce new functional groups. This provides access to a variety of 2-substituted-3-amino-4-bromophenol derivatives after deprotection. For example, reaction with aldehydes or ketones would yield secondary or tertiary alcohols, while quenching with alkyl halides would introduce alkyl chains. Carboxylation with carbon dioxide would afford a carboxylic acid, and reaction with sulfur or selenium electrophiles could be used to install the corresponding functional groups.

The following table summarizes the predicted metalation and subsequent derivatization of a protected this compound derivative.

| Protected Substrate | Reagents | Predicted Site of Metalation | Electrophile (E+) | Product after Deprotection |

| 4-bromo-3-(tert-butoxycarbonylamino)phenyl diethylcarbamate | 1. s-BuLi, TMEDA, THF, -78 °C2. E+ | C-2 | - CHO (e.g., DMF) | 2-formyl-3-amino-4-bromophenol |

| - C(O)R (e.g., RCHO) | 2-(hydroxyalkyl)-3-amino-4-bromophenol | |||

| - COOH (e.g., CO₂) | 3-amino-4-bromo-2-hydroxybenzoic acid | |||

| - I (e.g., I₂) | 3-amino-4-bromo-2-iodophenol | |||

| - SiR₃ (e.g., R₃SiCl) | 3-amino-4-bromo-2-(trialkylsilyl)phenol |

It is also important to consider the potential for halogen-metal exchange, especially with bromine and iodine. This process can compete with directed lithiation. uwindsor.ca However, with strong DMGs like O-carbamates and appropriate choice of organolithium reagent and conditions, ortho-deprotonation is generally favored over bromine-lithium exchange. uwindsor.ca

In the absence of an external electrophile, the lithiated intermediate of an O-aryl carbamate can undergo a uwindsor.cansf.gov-anionic Fries rearrangement upon warming, which would result in the migration of the carbamoyl (B1232498) group to the ortho position to yield a salicylamide (B354443) derivative. nih.gov This provides an alternative pathway to ortho-functionalized phenol derivatives.

Advanced Applications in Research and Development

Precursor in the Synthesis of Complex Heterocyclic Compounds

3-Amino-4-bromophenol is a key starting material in the creation of intricate heterocyclic structures, which are central to many areas of chemical and pharmaceutical research. mdpi.com

The presence of both an amino and a hydroxyl group allows this compound to be a versatile precursor for the synthesis of nitrogen-containing heterocyclic compounds. These functional groups provide reactive sites for cyclization reactions, leading to the formation of diverse ring systems. science.gov For instance, it can be utilized in condensation reactions to form fused ring systems like benzoxazoles, which are significant scaffolds in medicinal chemistry. mdpi.com The bromine atom also offers a site for further functionalization through various coupling reactions, expanding the molecular diversity of the resulting heterocycles. smolecule.com

This compound is widely employed as an intermediate in the synthesis of bioactive molecules and pharmaceuticals. guidechem.comcphi-online.com Its structural framework is incorporated into larger molecules that exhibit a range of biological activities. For example, derivatives of this compound have been investigated for their potential as anticancer and antimicrobial agents. The synthesis of these complex molecules often involves multi-step processes where this compound is a critical starting component. google.comgoogle.com

Table 1: Examples of Bioactive Molecules Derived from this compound

| Bioactive Molecule Class | Synthetic Utility of this compound | Potential Therapeutic Application |

| Benzoxazole (B165842) Derivatives | Serves as a key building block for the benzoxazole core structure. mdpi.com | Anticancer, Antimicrobial mdpi.com |

| Substituted Phenols | The amino and bromo groups allow for various substitutions to create diverse phenol (B47542) derivatives. cymitquimica.com | Varied, depending on the specific substitutions. |

| Complex Heterocycles | Acts as a precursor for multi-ring heterocyclic systems. | Investigated for a range of pharmacological activities. |

Probes and Ligands in Biochemical Assays

The ability of this compound and its derivatives to interact with biological macromolecules makes them useful tools in biochemical studies.

Bromophenol compounds, including derivatives of this compound, have been utilized as probes to investigate the mechanisms of enzyme action. researchgate.netsemanticscholar.org The amino and hydroxyl groups can form hydrogen bonds with amino acid residues in the active site of an enzyme, while the bromine atom can participate in halogen bonding, influencing the compound's binding affinity and specificity. By studying how these molecules interact with and potentially inhibit enzymes, researchers can gain valuable insights into the enzyme's catalytic mechanism. nih.gov

Building on the understanding of enzyme-ligand interactions, derivatives of this compound are explored in the development of enzyme inhibitors. researchgate.net For instance, bromophenols have shown inhibitory activity against enzymes like α-glucosidase and protein tyrosine phosphatase 1B (PTP1B), which are targets in diabetes research. semanticscholar.org The structural features of this compound can be systematically modified to design more potent and selective inhibitors for therapeutic purposes. researchgate.net

Table 2: Research Findings on Enzyme Inhibition by Bromophenol Derivatives

| Enzyme Target | Type of Inhibition | Key Structural Features Involved | Research Context |

| α-Glucosidase | Non-competitive or mixed-type inhibition observed for some bromophenols. semanticscholar.org | Hydroxyl and bromine substitutions on the phenyl ring. semanticscholar.org | Investigation of anti-diabetic properties. semanticscholar.org |

| Protein Tyrosine Phosphatase 1B (PTP1B) | Inhibition observed with bromophenol derivatives. semanticscholar.org | The bromophenol scaffold interacts with the enzyme's active site. semanticscholar.org | Potential for developing treatments for diabetes and obesity. semanticscholar.org |

| Acetylcholinesterase (AChE) | Some bromophenol derivatives have shown inhibitory activity. researchgate.net | The overall molecular structure contributes to binding and inhibition. researchgate.net | Research into treatments for neurodegenerative diseases. |

Material Science Applications

The chromogenic properties of this compound and its derivatives lend themselves to applications in material science. These compounds can be used in the formulation of dyes and pigments. cymitquimica.com The specific substituents on the aromatic ring influence the color and stability of these materials, making them suitable for various industrial applications.

Precursor for Polymer Synthesis

This compound serves as a valuable monomer in the synthesis of advanced polymers, particularly aromatic polyamides and polybenzoxazoles. These polymers are noted for their exceptional thermal stability, chemical resistance, and mechanical properties, making them suitable for high-performance applications. ekb.eg

The synthesis of aromatic polyamides can be achieved through the polycondensation of an aromatic diamine, such as a derivative of this compound, with an aromatic diacid chloride. acs.orgcapes.gov.br The incorporation of the bromine atom can also enhance certain properties of the resulting polymer, such as its nonlinear optical (NLO) properties. vulcanchem.com The general scheme for polyamide synthesis involves the reaction of a diamine with a diacid, often under specific catalytic conditions to facilitate polymerization. ekb.egncl.res.in